molecular formula C54H74IN3O21S2 B236341 Calicheamicin epsilon CAS No. 128050-91-9

Calicheamicin epsilon

Cat. No. B236341
CAS RN: 128050-91-9
M. Wt: 1292.2 g/mol
InChI Key: XXTHLYVEMKYYDA-FRNXNLOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calicheamicin epsilon is a natural product that is produced by the bacterium Micromonospora echinospora. It is a potent antitumor agent that has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. This compound works by binding to DNA and causing breaks in the double helix, leading to cell death.

Mechanism of Action

Calicheamicin epsilon works by binding to DNA and causing breaks in the double helix, leading to cell death. The molecule consists of two components: a DNA-binding component and a cytotoxic component. The DNA-binding component binds to the minor groove of DNA, while the cytotoxic component causes breaks in the double helix.
Biochemical and Physiological Effects
This compound has been found to have potent antitumor properties. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit DNA synthesis and repair, which leads to cell death. In addition, this compound has been found to have immunomodulatory effects, which may enhance its antitumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using calicheamicin epsilon in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a useful tool for studying the mechanisms of cancer cell death. However, one limitation of using this compound in lab experiments is its toxicity. It can be harmful to normal cells, which makes it difficult to use in certain experimental settings.

Future Directions

For research include the development of new analogs, identification of biomarkers, and further research on its immunomodulatory effects.

Synthesis Methods

Calicheamicin epsilon is produced by the bacterium Micromonospora echinospora. The synthesis method involves the fermentation of the bacteria in a nutrient-rich medium. After fermentation, the this compound is extracted from the bacterial culture and purified using various chromatography techniques.

Scientific Research Applications

Calicheamicin epsilon has been extensively studied for its antitumor properties. It has been found to be effective against a variety of cancers, including leukemia, lymphoma, and solid tumors. This compound has been used in preclinical studies to evaluate its efficacy and safety in animal models. It has also been used in clinical trials to evaluate its safety and efficacy in humans.

properties

CAS RN

128050-91-9

Molecular Formula

C54H74IN3O21S2

Molecular Weight

1292.2 g/mol

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6S)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(9R,14R)-9-hydroxy-14-(methoxycarbonylamino)-15-oxo-13-thiatetracyclo[7.4.3.01,10.03,8]hexadeca-3,5,7,10-tetraen-2-yl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C54H74IN3O21S2/c1-11-56-28-21-72-33(19-31(28)67-6)76-44-39(62)37(23(3)74-51(44)78-48-26-14-12-13-15-27(26)53(66)20-30(60)47(57-52(65)71-10)54(48)32(53)16-17-80-54)58-79-34-18-29(59)46(25(5)73-34)81-49(64)35-22(2)36(55)42(45(70-9)41(35)68-7)77-50-40(63)43(69-8)38(61)24(4)75-50/h12-16,23-25,28-29,31,33-34,37-40,43-44,46-48,50-51,56,58-59,61-63,66H,11,17-21H2,1-10H3,(H,57,65)/t23-,24+,25-,28+,29+,31+,33+,34+,37-,38+,39+,40-,43-,44-,46-,47-,48?,50?,51+,53-,54?/m1/s1

InChI Key

XXTHLYVEMKYYDA-FRNXNLOSSA-N

Isomeric SMILES

CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3C4=CC=CC=C4[C@@]5(CC(=O)[C@@H](C36C5=CCS6)NC(=O)OC)O)C)NO[C@H]7C[C@@H]([C@@H]([C@H](O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC)O)I)C)O)O

SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O

Canonical SMILES

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C4=CC=CC=C4C5(CC(=O)C(C36C5=CCS6)NC(=O)OC)O)C)NOC7CC(C(C(O7)C)SC(=O)C8=C(C(=C(C(=C8OC)OC)OC9C(C(C(C(O9)C)O)OC)O)I)C)O)O

synonyms

calicheamicin epsilon
CLM epsilon

Origin of Product

United States

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